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molecular formula C10H15NO2 B8401862 3-Hydroxymethyl-4-propyloxyaniline

3-Hydroxymethyl-4-propyloxyaniline

Cat. No. B8401862
M. Wt: 181.23 g/mol
InChI Key: HSOSISPPYGYLMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07427608B2

Procedure details

This compound was prepared by reduction of 5-nitro-2-propyloxy-benzylalcohol using the method described for the preparation of 3-hydroxymethyl-4-methoxyaniline in 37% yield: 1H NMR (DMSO-d6, 500 MHz) δ 6.66 (d, 1H, J=2.5 Hz), 6.60 (d, 1H, J=8.6 Hz), 6.35 (dd, 1H, J=2.7 and 8.5 Hz), 4.79 (t, 1H, J=5.8 Hz), 4.54 (br, 2H), 4.37 (d, 2H, J=6.1 Hz), 3.74 (t, 2H, J=6.4 Hz), 1.65 (m, 2H), 0.94 (t, 3H, J=7.4 Hz).
Name
5-nitro-2-propyloxy-benzylalcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([O:12][CH2:13][CH2:14][CH3:15])=[C:8]([CH:11]=1)[CH2:9][OH:10])([O-])=O.OCC1C=C(C=CC=1OC)N>>[OH:10][CH2:9][C:8]1[CH:11]=[C:4]([CH:5]=[CH:6][C:7]=1[O:12][CH2:13][CH2:14][CH3:15])[NH2:1]

Inputs

Step One
Name
5-nitro-2-propyloxy-benzylalcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=C(CO)C1)OCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC=1C=C(N)C=CC1OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OCC=1C=C(N)C=CC1OCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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